molecular formula C21H22N4O B2444024 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide CAS No. 2380187-40-4

3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide

Cat. No.: B2444024
CAS No.: 2380187-40-4
M. Wt: 346.434
InChI Key: RQJROOHMVMHSNS-UHFFFAOYSA-N
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Description

3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Cyclopropylation: Introduction of the cyclopropyl group to the benzimidazole ring can be done using cyclopropyl halides under basic conditions.

    Azetidine ring formation: This step involves the formation of the azetidine ring, which can be synthesized through cyclization reactions involving suitable precursors.

    Carboxamide formation:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the azetidine ring.

    Reduction: Reduction reactions can occur, potentially affecting the carboxamide group or other functional groups.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings or the azetidine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide: Lacks the cyclopropyl group.

    3-(2-Cyclopropylbenzimidazol-1-yl)-N-phenylazetidine-1-carboxamide: Lacks the methyl group on the phenyl ring.

Uniqueness

The presence of both the cyclopropyl group and the methyl group on the phenyl ring may confer unique properties to 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide, such as increased binding affinity to certain biological targets or altered chemical reactivity.

Properties

IUPAC Name

3-(2-cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-14-5-4-6-16(11-14)22-21(26)24-12-17(13-24)25-19-8-3-2-7-18(19)23-20(25)15-9-10-15/h2-8,11,15,17H,9-10,12-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJROOHMVMHSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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